molecular formula C18H16FNO2 B11423869 2-(5-ethyl-1-benzofuran-3-yl)-N-(2-fluorophenyl)acetamide

2-(5-ethyl-1-benzofuran-3-yl)-N-(2-fluorophenyl)acetamide

Cat. No.: B11423869
M. Wt: 297.3 g/mol
InChI Key: JKVKAARRODGJJB-UHFFFAOYSA-N
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Description

2-(5-ethyl-1-benzofuran-3-yl)-N-(2-fluorophenyl)acetamide: FEBFA , is a synthetic organic compound. Its chemical structure consists of a benzofuran ring fused with a phenylacetamide moiety. The compound exhibits interesting pharmacological properties, making it a subject of scientific investigation.

Preparation Methods

a. Synthetic Routes: Several synthetic routes lead to FEBFA. One common approach involves the following steps:

    Benzofuran Synthesis: Start with 5-ethylbenzofuran, which can be synthesized from commercially available precursors. Alkylation of benzofuran with ethyl bromide yields 5-ethylbenzofuran.

    Acylation: React 5-ethylbenzofuran with 2-fluoroacetophenone in the presence of a Lewis acid catalyst (such as AlCl₃) to form FEBFA.

b. Industrial Production: FEBFA is produced on a small scale for research purposes. due to its specialized applications, large-scale industrial production is limited.

Chemical Reactions Analysis

a. Reactions: FEBFA undergoes various chemical transformations:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the carbonyl group leads to the alcohol derivative.

    Substitution: Nucleophilic substitution reactions occur at the fluorine atom or the amide nitrogen.

    Amide Hydrolysis: Under acidic or basic conditions, FEBFA hydrolyzes to yield the corresponding carboxylic acid and amine.

b. Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides or nucleophiles (e.g., amines).

    Amide Hydrolysis: Acidic (HCl) or basic (NaOH) hydrolysis.

c. Major Products: The major products depend on the specific reaction conditions. For example:

  • Oxidation: Carboxylic acid derivative.
  • Reduction: Alcohol derivative.
  • Substitution: Various substituted FEBFA derivatives.

Scientific Research Applications

FEBFA finds applications in:

    Medicine: Investigated as a potential drug candidate due to its anti-inflammatory or analgesic properties.

    Chemical Biology: Used as a probe to study specific biological pathways.

    Industry: Limited applications in specialty chemicals.

Mechanism of Action

The exact mechanism of FEBFA’s effects remains an active area of research. It likely interacts with specific receptors or enzymes, modulating cellular processes. Further studies are needed to elucidate its precise molecular targets and pathways.

Comparison with Similar Compounds

FEBFA’s uniqueness lies in its benzofuran-phenylacetamide hybrid structure. Similar compounds include:

    Fluoroacetophenone: Lacks the benzofuran ring.

    Benzofuran derivatives: Lack the phenylacetamide moiety.

: Reference: Example reference

Properties

Molecular Formula

C18H16FNO2

Molecular Weight

297.3 g/mol

IUPAC Name

2-(5-ethyl-1-benzofuran-3-yl)-N-(2-fluorophenyl)acetamide

InChI

InChI=1S/C18H16FNO2/c1-2-12-7-8-17-14(9-12)13(11-22-17)10-18(21)20-16-6-4-3-5-15(16)19/h3-9,11H,2,10H2,1H3,(H,20,21)

InChI Key

JKVKAARRODGJJB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=CC=C3F

Origin of Product

United States

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